molecular formula C19H27NO2 B1209847 Androst-4-ene-3,17-dione,19-amino-,trans- CAS No. 87994-68-1

Androst-4-ene-3,17-dione,19-amino-,trans-

Katalognummer: B1209847
CAS-Nummer: 87994-68-1
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: WNNJNJHARHJMJK-BGJMDTOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Androst-4-ene-3,17-dione,19-amino-,trans- is a synthetic steroidal compound It is structurally related to androstenedione, a naturally occurring weak androgen and intermediate in the biosynthesis of testosterone and estrogens

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Androst-4-ene-3,17-dione,19-amino-,trans- typically involves the modification of androstenedione. One common method includes the introduction of an amino group at the 19th position. This can be achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions. The reaction conditions often involve the use of specific reagents such as sodium borohydride for reduction and various catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve microbial biotransformation processes. Microorganisms such as Aspergillus and Fusarium species can be employed to convert androstenedione into the desired product through enzymatic reactions. These biotransformation processes are advantageous due to their cost-effectiveness and environmental friendliness .

Analyse Chemischer Reaktionen

Types of Reactions

Androst-4-ene-3,17-dione,19-amino-,trans- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-oxo-13,17-secoandrost-4-ene-17,13alpha-lactone, while reduction can produce various alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Androst-4-ene-3,17-dione,19-amino-,trans- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Androst-4-ene-3,17-dione,19-amino-,trans- involves its interaction with androgen and estrogen receptors. It acts as a precursor to more potent androgens and estrogens, influencing various physiological processes. The compound can be metabolized into testosterone and estrone, which then exert their effects through binding to their respective receptors and modulating gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Androst-4-ene-3,17-dione,19-amino-,trans- is unique due to the presence of the amino group at the 19th position, which can alter its biological activity and metabolic pathways compared to its analogs. This modification can potentially enhance its therapeutic applications and provide new avenues for research in steroid chemistry and endocrinology .

Eigenschaften

CAS-Nummer

87994-68-1

Molekularformel

C19H27NO2

Molekulargewicht

301.4 g/mol

IUPAC-Name

(8R,9S,10S,13S,14S)-10-(aminomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H27NO2/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16H,2-9,11,20H2,1H3/t14-,15-,16-,18-,19+/m0/s1

InChI-Schlüssel

WNNJNJHARHJMJK-BGJMDTOESA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CN

Kanonische SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CN

Synonyme

19-AADO
19-amino-4-androstene-3,17-dione

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.